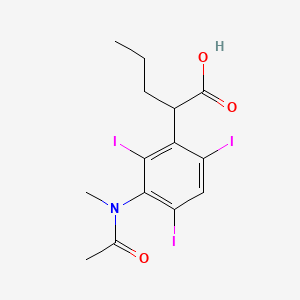![molecular formula C41H80O5Zr-4 B13809737 Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)-](/img/structure/B13809737.png)
Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)- is a complex chemical compound that consists of zirconium coordinated with two propenyloxy groups and one butanolato group. Additionally, the zirconium is further coordinated with three isooctanolato groups. This compound is commonly used as a catalyst in various chemical reactions, specifically in the polymerization of olefins and in the production of plastics and rubbers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)- involves the coordination of zirconium with two propenyloxy groups and one butanolato group. The reaction typically requires the use of zirconium tetrachloride as a starting material, which is then reacted with the appropriate alcohols under controlled conditions to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and solvents. The reaction conditions are carefully monitored to ensure the formation of the desired product with high yield and purity. The compound is then purified using techniques such as distillation or crystallization .
化学反应分析
Types of Reactions
Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The isooctanolato groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include zirconium oxides, reduced zirconium compounds, and substituted zirconium complexes. These products have various applications in different fields .
科学研究应用
Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in the polymerization of olefins and in the synthesis of various organic compounds.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of plastics, rubbers, and other materials due to its catalytic properties.
作用机制
The mechanism of action of Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)- involves the coordination of zirconium with the propenyloxy and butanolato groups, which allows it to act as a catalyst in various chemical reactions. The molecular targets and pathways involved include the activation of olefins and other organic molecules, facilitating their polymerization or other chemical transformations .
相似化合物的比较
Similar Compounds
- Zirconium, 2,2-bis(2-propenyloxy)methyl-1-butanolato-O,O,Otris(diisooctyl phosphato-O)-
- Zirconium, 2,2-bis(2-propenyloxy)methyl-1-butanolato-O,O,Otris(neodecanoato-O)-
Uniqueness
Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)- is unique due to its specific coordination with isooctanolato groups, which imparts distinct catalytic properties compared to other similar compounds. This uniqueness makes it particularly effective in certain industrial applications, such as the production of high-performance plastics and rubbers .
属性
分子式 |
C41H80O5Zr-4 |
|---|---|
分子量 |
744.3 g/mol |
IUPAC 名称 |
7,7-dimethyloctan-1-one;2-methanidyl-2-methylpropane;prop-2-en-1-ol;zirconium |
InChI |
InChI=1S/3C10H19O.C5H11.2C3H6O.Zr/c3*1-10(2,3)8-6-4-5-7-9-11;1-5(2,3)4;2*1-2-3-4;/h3*4-8H2,1-3H3;1H2,2-4H3;2*2,4H,1,3H2;/q4*-1;;; |
InChI 键 |
RARSDDAMWXEEBV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[CH2-].CC(C)(C)CCCCC[C-]=O.CC(C)(C)CCCCC[C-]=O.CC(C)(C)CCCCC[C-]=O.C=CCO.C=CCO.[Zr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)


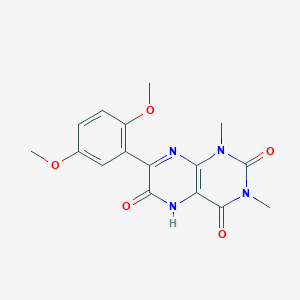
![[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid](/img/structure/B13809681.png)
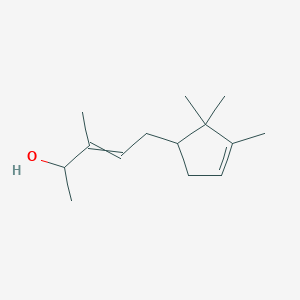
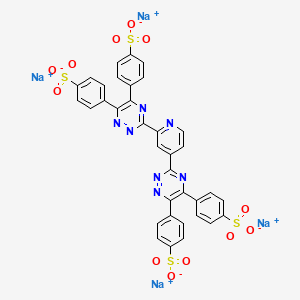
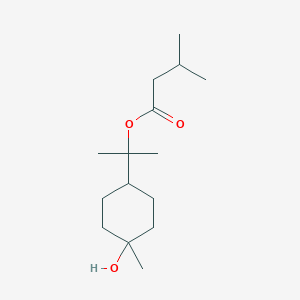
![2,3-Butanedione bis[o-(trimethylsilyl)oxime]](/img/structure/B13809694.png)

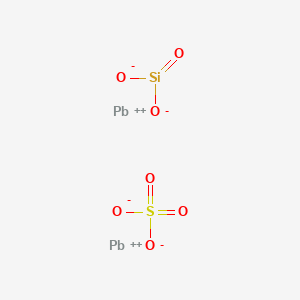
![7-Oxabicyclo[4.1.0]hept-2-EN-2-OL](/img/structure/B13809714.png)
